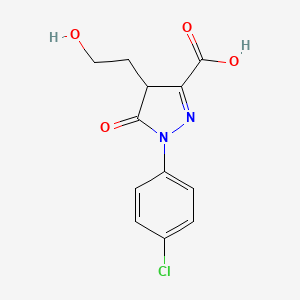
1-(4-chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H11ClN2O4 and its molecular weight is 282.68. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-4,5-dihydro-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic implications, particularly focusing on its anticancer activities and kinase inhibition.
Synthesis
The compound can be synthesized through various methods involving the reaction of pyrazole derivatives with appropriate substituents. Recent studies have reported the synthesis of related compounds that exhibit promising biological activities, highlighting the versatility of pyrazole-based structures in drug design .
Anticancer Properties
Research has shown that derivatives of pyrazole, including the compound , exhibit notable anticancer activity. A study focused on N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles demonstrated significant inhibitory effects against glioblastoma cell lines. Specifically, compound 4j (related to the target compound) inhibited the growth of glioma cells with an EC50 value indicating effective cytotoxicity while showing minimal toxicity towards non-cancerous cells .
| Compound | Cell Line | EC50 (µM) | Remarks |
|---|---|---|---|
| 4j | U87MG | 12 | Inhibits glioma growth |
| 4j | C6 | 14 | Selective for cancer cells |
| 4j | U251 | 10 | Potent anti-glioma activity |
Kinase Inhibition
The biological activity of this compound is also attributed to its ability to inhibit specific kinases involved in cancer progression. For instance, it has been reported that the related compound 4j specifically inhibits AKT2/PKBβ, a key player in glioma malignancy. The IC50 values for AKT2 and AKT1 were found to be 12 µM and 14 µM respectively, indicating a strong inhibitory potential .
The mechanism underlying the anticancer effects is primarily linked to the inhibition of the AKT signaling pathway. AKT is known for its role in promoting cell survival and proliferation; thus, its inhibition can lead to apoptosis in cancer cells. The selectivity towards cancer cells over normal cells suggests that these compounds could be developed into targeted therapies with reduced side effects .
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives:
- Study on Pyrazole Derivatives : A review highlighted various pyrazole compounds exhibiting anticancer properties across different cell lines including MCF7 (breast cancer) and NCI-H460 (lung cancer). The derivatives showed GI50 values ranging from 3.79 µM to 42.30 µM .
- Inhibition of Cancer Cell Proliferation : Other derivatives demonstrated significant cytotoxicity against Hep-2 and P815 cell lines with IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively, showcasing their potential as anticancer agents .
Propiedades
IUPAC Name |
1-(4-chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-4H-pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4/c13-7-1-3-8(4-2-7)15-11(17)9(5-6-16)10(14-15)12(18)19/h1-4,9,16H,5-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQJMJIVJHVHON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=O)C(C(=N2)C(=O)O)CCO)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














